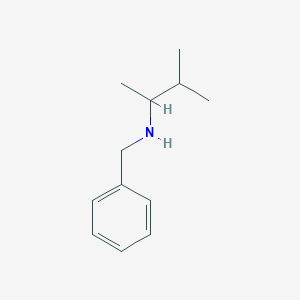

N-benzyl-3-methylbutan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3-methylbutan-2-amine is a chemical compound that is part of a broader class of organic molecules where an amine group is attached to a benzyl group and an alkyl chain. This structure is often seen in various synthetic processes and can be a key intermediate in the preparation of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to N-benzyl-3-methylbutan-2-amine involves various chemical reactions. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved and characterized by elemental analysis, FT-IR, and NMR spectra, indicating the versatility of the benzylamine moiety in forming complex structures . Similarly, the use of N-benzyl-N-methylamine as a nucleophile in the amination of bromoethylester of cyclopentano-phosphatidic acid demonstrates its utility in synthesizing phosphatidylethanolamines . Moreover, the preparation of N-benzyl-(3-methylbut-2-enylidene)amine and its subsequent reaction with group VIb metals to form complexes further exemplifies the reactivity of such compounds .

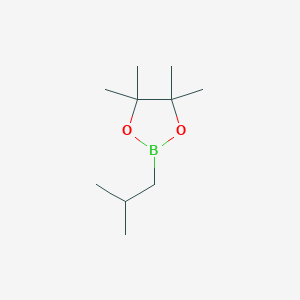

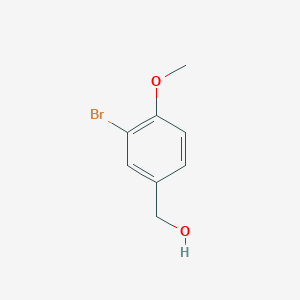

Molecular Structure Analysis

The molecular structure of N-benzyl-3-methylbutan-2-amine can be analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like density functional theory (DFT). For example, the DFT/B3LYP method with a 6-31 G(d) basis set was used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a related compound, providing insights into the electronic structure and reactivity .

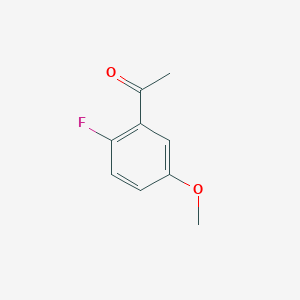

Chemical Reactions Analysis

N-benzyl-3-methylbutan-2-amine can undergo various chemical reactions due to the presence of the amine group and the benzyl moiety. The photochemical reaction of related enamino ketones with benzophenone resulted in the formation of oxetane and hydroxyethyl-amino ketones, showcasing the reactivity of the double bond in the enol form . The inner-sphere hydrophosphorylation of a related N-benzylamine with diethyl phosphite demonstrates the ability of these compounds to participate in complex coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-methylbutan-2-amine can be inferred from related compounds. The robust synthesis method for a related compound, methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, involved several key reactions including catalytic hydrogenation, indicating the stability of the benzyl group under such conditions . The diastereoselective alkylation of 3-aminobutanoic acid in the 2-position to form N-benzyl derivatives further illustrates the chemical properties and reactivity of the benzylamine group .

Wissenschaftliche Forschungsanwendungen

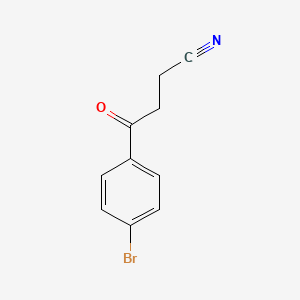

Catalytic Applications and Chemical Synthesis

N-benzyl-3-methylbutan-2-amine has been studied in the context of hydrodenitrogenation (HDN) processes, which are crucial for removing nitrogen-containing compounds from fossil fuels. Zhao and Prins (2004) investigated the HDN of alkylamines, including N-benzyl-3-methylbutan-2-amine, finding that certain amines with tertiary α-carbon atoms react faster than those with secondary α-carbon atoms, indicating a specific reactivity that could be leveraged in refining processes (Zhao & Prins, 2004).

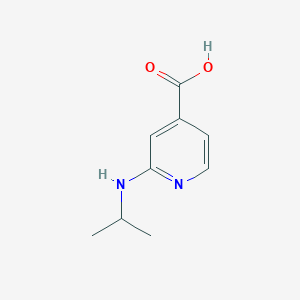

Asymmetric Synthesis

N-benzyl-3-methylbutan-2-amine plays a role in asymmetric synthesis, which is fundamental for producing enantiomerically pure compounds. Bunnage et al. (2003) described its use in the asymmetric synthesis of diaminobutanoic acid, a process that highlights its potential in creating building blocks for pharmaceuticals and agrochemicals (Bunnage et al., 2003).

Enantioselective Acylation

The compound has been involved in studies on enantioselective acylation, demonstrating its versatility in organic synthesis. Al‐Sehemi et al. (2000) explored the use of N-benzyl-3-methylbutan-2-amine derivatives for acylating amines, showcasing its application in creating compounds with potential medicinal properties (Al‐Sehemi et al., 2000).

Aroma Compound Analysis in Fermented Foods

Research by Matheis, Granvogl, and Schieberle (2016) into the Ehrlich degradation pathway in fermented foods involved the analysis of compounds related to N-benzyl-3-methylbutan-2-amine. Their work contributes to understanding the formation of aroma compounds, which is essential for food science and technology (Matheis, Granvogl, & Schieberle, 2016).

Eigenschaften

IUPAC Name |

N-benzyl-3-methylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYIEJFRYCKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549572 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methylbutan-2-amine | |

CAS RN |

110871-35-7 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.